molecular formula C6H11FO B11767983 [cis-3-Fluorocyclopentyl]methanol

[cis-3-Fluorocyclopentyl]methanol

Katalognummer: B11767983
Molekulargewicht: 118.15 g/mol
InChI-Schlüssel: CYSCIWOGJGUWHI-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[cis-3-Fluorocyclopentyl]methanol is an organic compound with the molecular formula C6H11FO It is a fluorinated derivative of cyclopentylmethanol, where the fluorine atom is positioned on the third carbon of the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [cis-3-Fluorocyclopentyl]methanol typically involves the fluorination of cyclopentylmethanol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction conditions and can be more efficient for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

[cis-3-Fluorocyclopentyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form [cis-3-Fluorocyclopentyl]methane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: [cis-3-Fluorocyclopentyl]methanone.

    Reduction: [cis-3-Fluorocyclopentyl]methane.

    Substitution: [cis-3-Azidocyclopentyl]methanol.

Wissenschaftliche Forschungsanwendungen

[cis-3-Fluorocyclopentyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.

    Industry: Used in the development of new materials with specific properties such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of [cis-3-Fluorocyclopentyl]methanol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentylmethanol: Lacks the fluorine atom, resulting in different chemical and physical properties.

    [trans-3-Fluorocyclopentyl]methanol: The fluorine atom is in the trans configuration, which can lead to different reactivity and biological activity.

    [cis-2-Fluorocyclopentyl]methanol: The fluorine atom is positioned on the second carbon, affecting the compound’s properties.

Uniqueness

[cis-3-Fluorocyclopentyl]methanol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C6H11FO

Molekulargewicht

118.15 g/mol

IUPAC-Name

[(1R,3S)-3-fluorocyclopentyl]methanol

InChI

InChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2/t5-,6+/m1/s1

InChI-Schlüssel

CYSCIWOGJGUWHI-RITPCOANSA-N

Isomerische SMILES

C1C[C@@H](C[C@@H]1CO)F

Kanonische SMILES

C1CC(CC1CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.